Product packaging for 2-(4-Isopropylphenoxy)-4-methylaniline(Cat. No.:CAS No. 946729-10-8)

2-(4-Isopropylphenoxy)-4-methylaniline

Cat. No.: B3172559
CAS No.: 946729-10-8
M. Wt: 241.33 g/mol
InChI Key: CNWJVGULLBBVMA-UHFFFAOYSA-N
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Description

Significance of Aryl-Ether and Aniline (B41778) Moieties in Contemporary Organic Chemistry

The aryl-ether linkage is a cornerstone in the architecture of many organic molecules. Its presence can enhance thermal stability, influence conformational preferences, and modulate the electronic environment of the aromatic rings it connects. In polymer chemistry, the incorporation of ether linkages can improve flexibility and solubility. researchgate.net From a synthetic standpoint, the formation of the C-O bond in diaryl ethers has been the focus of extensive research, with methods like the Ullmann condensation and Buchwald-Hartwig coupling reactions being pivotal. researchgate.netchemicalbook.com

The aniline moiety, a primary aromatic amine, is a fundamental building block in organic synthesis. The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. worldradiohistory.comnih.gov This high reactivity, while synthetically useful, can sometimes lead to over-reactivity, necessitating the use of protecting groups to achieve selective transformations. worldradiohistory.comnih.gov The basicity of the aniline nitrogen and its ability to participate in hydrogen bonding are crucial to its chemical behavior and its role in the biological activity of many pharmaceutical compounds.

Theoretical Frameworks for Substituted Phenoxy-Aniline Systems

The electronic and structural properties of substituted phenoxy-aniline systems can be rationalized and predicted through various theoretical frameworks, including computational chemistry. For instance, Density Functional Theory (DFT) calculations can be employed to understand the molecular geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO) of these molecules.

Due to the absence of specific experimental data for 2-(4-Isopropylphenoxy)-4-methylaniline in the reviewed literature, the following tables present hypothetical yet representative spectroscopic data based on known values for analogous phenoxy-aniline structures.

Hypothetical Spectroscopic Data for this compound

Spectroscopic Data Point Hypothetical Value
¹H NMR (δ, ppm)~1.2 (d, 6H, -CH(CH₃)₂), ~2.2 (s, 3H, Ar-CH₃), ~2.9 (sept, 1H, -CH(CH₃)₂), ~3.8 (br s, 2H, -NH₂), ~6.7-7.3 (m, 7H, Ar-H)
¹³C NMR (δ, ppm)~22 (Ar-CH₃), ~24 (-CH(CH₃)₂), ~34 (-CH(CH₃)₂), ~115-155 (Ar-C)
IR (cm⁻¹)~3400-3300 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2960-2850 (Alkyl C-H stretch), ~1240 (Ar-O-Ar stretch)
Mass Spectrum (m/z)241 [M]⁺

Research Trajectories and Academic Objectives for this compound Investigations

Investigations into this compound are likely to follow several key research trajectories, driven by the compound's structural features.

Synthesis and Method Development: A primary objective would be the efficient synthesis of this molecule. The Ullmann condensation, a classic method for forming diaryl ethers, often requires harsh conditions. chemicalbook.com More contemporary approaches, such as the copper-catalyzed Ullmann-type couplings under milder conditions or palladium-catalyzed Buchwald-Hartwig amination reactions, would be explored to synthesize the target compound and its derivatives. researchgate.netchemicalbook.com The development of novel catalytic systems that are more efficient, cost-effective, and environmentally benign remains a significant goal in this area.

Physicochemical and Structural Characterization: A thorough characterization of the compound's properties is a fundamental research objective. This would involve detailed spectroscopic analysis using techniques such as NMR, IR, and mass spectrometry to confirm its structure. X-ray crystallography could provide definitive information on its solid-state conformation and intermolecular interactions.

Exploration of Potential Applications: Given the prevalence of the phenoxy-aniline scaffold in biologically active molecules and materials, a key research trajectory would be the investigation of the potential applications of this compound. This could involve screening for biological activity or evaluating its properties for use in the development of novel organic materials. The specific substitution pattern of an isopropyl group and a methyl group may impart unique solubility, lipophilicity, and electronic properties that could be advantageous in these applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19NO B3172559 2-(4-Isopropylphenoxy)-4-methylaniline CAS No. 946729-10-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(4-propan-2-ylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-11(2)13-5-7-14(8-6-13)18-16-10-12(3)4-9-15(16)17/h4-11H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWJVGULLBBVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Synthetic Pathways for 2-(4-Isopropylphenoxy)-4-methylaniline

Established routes to molecules of this class generally involve a multi-step sequence that builds the core structure by coupling two key aromatic precursors, followed by functional group manipulations to arrive at the final product.

A common and logical strategy for synthesizing this compound involves three main stages: preparation of a suitable electrophilic aryl precursor, formation of the diaryl ether bond, and a final reduction step.

A representative synthetic protocol can be conceptualized as follows:

Preparation of an Aryl Halide Intermediate: The synthesis can commence from a readily available starting material such as 4-methyl-2-nitroaniline. Through a Sandmeyer reaction, the amino group is converted into a good leaving group, typically a halide like bromine. This yields 1-bromo-4-methyl-2-nitrobenzene , an activated aryl halide poised for coupling.

Diaryl Ether Formation via Cross-Coupling: The crucial C-O bond is formed by coupling 1-bromo-4-methyl-2-nitrobenzene with 4-isopropylphenol (B134273) . This transformation is classically achieved via two main catalytic methods:

Ullmann Condensation: This traditional method uses a copper catalyst, often in combination with a base, at elevated temperatures. nih.gov The reaction involves the coupling of the aryl halide with the phenoxide, formed in situ.

Buchwald-Hartwig C-O Coupling: A more modern and often milder approach utilizes a palladium catalyst with specialized phosphine (B1218219) ligands. google.comepo.org This method generally offers higher yields and better functional group tolerance under less harsh conditions than the classical Ullmann reaction. google.com

Reduction of the Nitro Group: The resulting intermediate, 2-(4-isopropylphenoxy)-4-methyl-1-nitrobenzene , is then subjected to a reduction reaction. The nitro group is converted to the primary amine (-NH₂) to yield the final product, This compound . This can be accomplished using various established methods, such as catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) or with metal reductants like tin or iron in an acidic medium.

This sequence is exemplified in patents for structurally similar compounds, such as the synthesis of 2,6-diisopropyl-4-phenoxy aniline (B41778), which involves the nitration of a substituted aniline followed by a condensation (etherification) reaction. google.com

Interactive Table: Parameters for Optimizing Diaryl Ether Synthesis
ParameterUllmann Condensation (Cu-catalyzed)Buchwald-Hartwig Coupling (Pd-catalyzed)Rationale for Optimization
Catalyst CuI, Cu₂O, Copper PowderPd(OAc)₂, Pd₂(dba)₃Choice affects catalytic activity and reaction rate. Palladium catalysts are generally more active at lower temperatures. google.com
Ligand 1,10-Phenanthroline, N,N-DimethylglycineBiarylphosphines (e.g., XPhos, RuPhos), DPPF, BINAPLigands stabilize the metal center, facilitate key reaction steps (oxidative addition, reductive elimination), and improve selectivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOt-Bu, K₃PO₄, LiHMDSThe base activates the phenol (B47542) and influences the catalytic cycle. Stronger bases are often needed for less reactive substrates.
Solvent DMF, NMP, Dioxane, TolueneToluene, Dioxane, THFThe solvent must solubilize reactants and facilitate heat transfer. High-boiling polar aprotic solvents are common for Ullmann reactions. nih.gov
Temperature 100-210 °C80-120 °CHigher temperatures are often needed for the less reactive Ullmann conditions, while Buchwald-Hartwig reactions can proceed at lower temperatures, preserving sensitive functional groups. nih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Designing a synthetic route with high atom economy minimizes waste at the molecular level.

Interactive Table: Atom Economy Comparison of a Hypothetical Synthetic Step
ReactionReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Ullmann Coupling 1-bromo-4-methyl-2-nitrobenzene + 4-isopropylphenol + K₂CO₃2-(4-isopropylphenoxy)-4-methyl-1-nitrobenzene2 KBr + H₂O + CO₂~62%
Chan-Lam Coupling 4-methyl-2-nitrophenylboronic acid + 4-isopropylphenol2-(4-isopropylphenoxy)-4-methyl-1-nitrobenzeneBoronic acid dehydration/oxidation productsPotentially higher, as the boron-containing byproduct has a lower molecular weight than the salt byproducts in the Ullmann reaction.

Note: Calculation is illustrative and depends on the exact stoichiometry and reagents used.

Advanced Spectroscopic Characterization and Analytical Separation Techniques

Spectroscopic Characterization for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of synthesized compounds. For 2-(4-Isopropylphenoxy)-4-methylaniline, a combination of NMR and mass spectrometry techniques provides a comprehensive picture of its atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Detailed one- and two-dimensional NMR studies are required to unambiguously assign all proton and carbon signals for this compound.

Predicted ¹H NMR Data for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic (Aniline Ring)6.5 - 7.2m7.0 - 9.0
Aromatic (Phenoxy Ring)6.8 - 7.3m7.0 - 9.0
Amine (-NH₂)3.5 - 4.5br s-
Isopropyl (-CH)2.8 - 3.2sept~7.0
Aniline (B41778) Methyl (-CH₃)2.2 - 2.4s-
Isopropyl Methyls (-CH₃)₂1.1 - 1.3d~7.0

Similarly, specific ¹³C NMR data for this compound is not found in the available literature. A ¹³C NMR spectrum would be expected to show distinct signals for each unique carbon atom in the molecule. The aromatic region would display multiple peaks corresponding to the substituted and unsubstituted carbons of the two rings. The chemical shifts would be influenced by the attached functional groups, with carbons bonded to the oxygen and nitrogen atoms appearing further downfield.

Predicted ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-O (Phenoxy)150 - 160
C-N (Aniline)140 - 150
Aromatic C-H & Quaternary C115 - 145
Isopropyl (-CH)30 - 35
Aniline Methyl (-CH₃)20 - 25
Isopropyl Methyls (-CH₃)₂22 - 26

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships. For instance, it would show a cross-peak between the isopropyl methine proton and the isopropyl methyl protons, confirming their connectivity. It would also help delineate the coupling networks within each of the aromatic rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.edu This experiment would be used to assign each protonated carbon by linking the already identified proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for identifying quaternary (non-protonated) carbons. For example, the protons of the aniline methyl group would show an HMBC correlation to the aromatic carbon they are attached to (a three-bond correlation) and the adjacent aromatic carbons.

Diaryl ethers can exhibit restricted rotation around the C-O-C bonds, potentially leading to atropisomerism if the rings are sufficiently substituted. Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to probe such conformational changes. If the rotation is slow on the NMR timescale at lower temperatures, separate signals for non-equivalent protons or carbons might be observed, which coalesce into averaged signals as the temperature increases and the rotation becomes faster. While no specific dynamic NMR studies on this compound have been reported, this technique would be the primary method to investigate its conformational dynamics and rotational energy barriers.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₆H₁₉NO), the molecular ion peak (M⁺) in a high-resolution mass spectrum would confirm its exact mass.

The fragmentation pattern upon electron ionization would likely involve characteristic cleavages. Common fragmentation pathways for diaryl ethers and anilines include:

Cleavage of the ether bond: This could lead to fragments corresponding to the 4-isopropylphenoxide radical and the 4-methylaniline cation, or vice-versa.

Loss of the isopropyl group: A prominent peak might be observed corresponding to the loss of a propyl radical (M-43) from the molecular ion.

Benzylic-type cleavage: Loss of a methyl radical from the isopropyl group to form a stable secondary carbocation is also a possible fragmentation pathway. libretexts.orglibretexts.org

Cleavage alpha to the amine group: This is a characteristic fragmentation for anilines.

The analysis of these fragments provides corroborating evidence for the proposed structure. chemguide.co.uk

Analytical Separation Techniques

The purification and analysis of this compound from reaction mixtures or for purity assessment would typically rely on chromatographic methods.

Gas Chromatography (GC): Due to its nature as a diaryl ether amine, the compound is likely to have sufficient volatility and thermal stability for GC analysis. A method using a capillary column, such as a CP-Sil 8, coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be suitable for separation and identification. beilstein-journals.org The GC-MS technique, in particular, would allow for the separation of the target compound from impurities while simultaneously providing mass spectra to confirm its identity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of anilines and related compounds. thermofisher.com A reversed-phase (RP) HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid, would be effective for the analysis of this compound. sielc.comsielc.com This method is scalable and can be adapted for preparative separations to isolate the pure compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical technique for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to within a few parts per million (ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₁₆H₁₉NO), the theoretical exact mass can be calculated. This value would be the target for HRMS analysis, typically conducted using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers. However, specific experimental HRMS data, including measured mass and mass error for this compound, are not available in reviewed scientific literature.

Table 1: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C₁₆H₁₉NO
Theoretical Exact Mass 241.1467 g/mol

Note: Data is calculated based on the molecular formula and has not been experimentally verified from published sources.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and fragmented to produce a characteristic fragmentation pattern. This pattern provides valuable structural information about the molecule.

An MS/MS analysis of protonated this compound ([M+H]⁺) would involve isolating the precursor ion (m/z ≈ 242.15) and subjecting it to collision-induced dissociation (CID). The resulting product ions would correspond to the fragmentation of the ether linkage, loss of the isopropyl group, and other characteristic cleavages. This data is instrumental in the structural confirmation of isomers. Despite the utility of this technique, specific MS/MS fragmentation spectra for this compound have not been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The wavelengths of maximum absorbance (λmax) are related to the nature of the chromophores in the molecule. The aromatic rings and the aniline functionality in this compound constitute its primary chromophores. While specific UV-Vis spectra for this compound, detailing its λmax values and molar absorptivity coefficients in various solvents, are not documented in scientific databases, related aniline derivatives typically show absorption maxima in the 250-400 nm range.

X-ray Powder Diffraction (XRPD) Analysis

X-ray Powder Diffraction (XRPD) is a powerful technique for analyzing the crystalline structure of solid materials. It provides information on the crystal lattice, identifying the polymorph, and assessing the degree of crystallinity. Each crystalline solid produces a unique diffraction pattern, characterized by the positions (in degrees 2θ) and intensities of the diffraction peaks.

This analysis is contingent on the compound being a crystalline solid. There is no publicly available XRPD pattern for this compound, and information regarding its solid-state form is not documented.

Advanced Analytical Separation Techniques for Isolation and Purification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and purification of compounds in a mixture. Reversed-phase HPLC (RP-HPLC) is commonly used for compounds with moderate polarity like aniline derivatives.

A specific, validated HPLC method for the analysis or purification of this compound is not described in the literature. However, a typical method would likely involve a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The separation of this compound from its isomers or reaction impurities would be a primary application.

Table 3: Generalised HPLC Parameters for Analysis of Similar Anilines

Parameter Typical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV (Diode Array Detector)
Column Temperature 25-40 °C

Note: This table represents a general starting point for method development for similar compounds and is not based on a published, validated method for this compound.

for this compound

The rigorous analysis of synthetic chemical compounds is fundamental to ensuring their purity, identity, and quality. For a molecule such as this compound, a substituted diaryl ether amine, a suite of advanced analytical techniques is employed. These methods are crucial for separating the compound from impurities, starting materials, and byproducts, as well as for its definitive characterization. This article details the application of various chromatographic, electrophoretic, and hyphenated analytical techniques pertinent to the analysis of this compound.

1 Liquid Chromatography Techniques

Liquid chromatography (LC) is a cornerstone of analytical chemistry, particularly for non-volatile and thermally sensitive compounds like aromatic amines. High-performance liquid chromatography (HPLC) and its advanced iterations are the most widely used analytical techniques for such substances, offering high resolution and sensitivity. srce.hr

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant mode of LC used for the analysis of moderately polar to nonpolar compounds such as this compound. In this technique, the stationary phase is nonpolar (e.g., C18- or C8-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. srce.hrnih.gov

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The nonpolar isopropyl and methyl groups, along with the phenyl rings in this compound, contribute to its retention on the nonpolar column. The polarity of the mobile phase is adjusted to control the elution time; a higher proportion of the organic solvent reduces retention. nih.gov A typical RP-HPLC method for an aniline derivative would be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, selectivity, and robustness. pensoft.netresearchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) researchgate.net
Flow Rate 1.0 mL/min nih.govresearchgate.net
Detection UV/VIS at 225 nm researchgate.net
Column Temperature 30 °C researchgate.net
Injection Volume 10 µL

| Expected Retention Time | 7 - 9 minutes |

This data is illustrative and based on typical methods for structurally similar aromatic compounds.

Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns packed with sub-2 µm particles. This results in substantially higher separation efficiency, improved resolution, and much faster analysis times. waters.com For the analysis of this compound, a UHPLC method would offer a significant advantage in throughput, especially for quality control applications. The narrower peaks achieved with UHPLC also lead to increased sensitivity, which is beneficial for detecting trace-level impurities. waters.com The fundamental principles of separation remain the same as in RP-HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.

For highly complex samples where single-dimension chromatography provides insufficient resolution, multidimensional liquid chromatography (MDLC) is a powerful alternative. chromatographyonline.com This technique involves coupling two or more independent separation systems (dimensions) online. rsc.org A fraction containing co-eluting components from the first dimension is automatically transferred to a second column with a different selectivity for further separation. chromatographyonline.compolimi.it For instance, an initial separation of a synthetic mixture containing this compound could be performed on a standard C18 column. A specific fraction could then be directed to a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to resolve the target compound from a closely related impurity. This approach dramatically increases peak capacity and separation power. chromatographyonline.com

2 Gas Chromatography (GC)

Gas chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. While many aniline derivatives can be thermolabile, GC analysis is feasible, often employing a capillary column for high resolution. thermofisher.comepa.gov For this compound, its volatility would need to be assessed. If it is sufficiently stable to be vaporized without decomposition, GC can provide excellent separation efficiency. The choice of a stationary phase is critical; a mid-polarity column, such as one containing a phenyl-substituted polysiloxane, is often suitable for aromatic amines. A nitrogen-phosphorus detector (NPD) can be used for selective and sensitive detection of nitrogen-containing compounds. epa.gov

Table 2: Representative Gas Chromatography Method Parameters for Aniline Derivatives

Parameter Condition
Column DB-5 or similar (e.g., 30 m x 0.25 mm, 0.25 µm film) nih.gov
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial 80 °C, ramp at 10 °C/min to 280 °C, hold for 5 min

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

This data is illustrative and based on general methods for the GC analysis of aromatic amines.

3 Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide both separation and structural identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the definitive identification capabilities of mass spectrometry. nih.gov As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a unique fingerprint that allows for unambiguous identification of the compound by comparing it to spectral libraries or by interpreting the fragmentation pattern. google.com This technique is invaluable for confirming the identity of this compound and for identifying unknown impurities in a sample. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are not suitable for GC, LC-MS is the hyphenated method of choice. nih.gov The eluent from an HPLC or UHPLC system is introduced into a mass spectrometer, typically through an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. nih.gov ESI is a soft ionization technique that usually produces the protonated molecular ion [M+H]+, providing molecular weight information with minimal fragmentation. nih.gov For more detailed structural analysis, tandem mass spectrometry (LC-MS/MS) can be employed. In this setup, the molecular ion of the target compound is selected and subjected to collision-induced dissociation to generate characteristic fragment ions, which are then detected. nih.govresearchgate.net This method offers exceptional selectivity and sensitivity for quantifying this compound, even in complex matrices. chrom-china.com

4 Electrophoretic Separation Methods

Capillary electrophoresis (CE) offers an alternative separation mechanism to chromatography. In CE, charged molecules migrate through a capillary filled with an electrolyte under the influence of an electric field. quora.com Aromatic amines like this compound are basic and can be protonated in an acidic buffer to carry a positive charge. nih.govresearchgate.net Their separation is then based on differences in their charge-to-size ratios. quora.com Capillary zone electrophoresis (CZE) is the simplest form of CE and has been successfully used to separate various aromatic amines. nih.gov The technique is known for its high efficiency, short analysis times, and minimal solvent consumption. tandfonline.com

5 Extraction and Purification Methodologies

Prior to instrumental analysis, the target analyte often needs to be isolated from a sample matrix and concentrated.

Liquid-Liquid Extraction (LLE): This is a classic method where the analyte is partitioned between two immiscible liquid phases. For extracting basic compounds like this compound from an aqueous solution, the pH is first raised to ensure the amine is in its neutral, free-base form. An organic solvent (e.g., dichloromethane or ethyl acetate) is then used to extract the compound from the aqueous phase. google.com

Solid-Phase Extraction (SPE): SPE has largely replaced LLE due to its efficiency, reduced solvent usage, and potential for automation. thermofisher.com For this compound, a reversed-phase SPE cartridge (e.g., C18) could be used. The sample, dissolved in a polar solvent, is passed through the cartridge, and the analyte is retained by hydrophobic interactions. After washing away interferences with a weak solvent, the purified compound is eluted with a strong, nonpolar organic solvent. thermofisher.com

Supported Liquid Extraction (SLE): This technique uses an inert solid support, such as diatomaceous earth, which is coated with the aqueous sample. A water-immiscible organic solvent is then passed through the material to extract the analytes of interest, mimicking a very efficient liquid-liquid extraction. This method has been shown to provide high recovery and excellent reproducibility for aromatic amines. glsciences.com

Crystalline Structure of this compound: A Review of Available Data

A comprehensive search of scientific literature and crystallographic databases reveals no published single-crystal X-ray diffraction (SCXRD) studies for the compound this compound. Therefore, a detailed analysis of its crystalline structure, as requested, cannot be provided at this time.

The specific data required to elaborate on the crystal system, space group, molecular conformation in the solid state, intermolecular interactions, and Hirshfeld surface analysis are contingent upon the successful crystallization of the compound and its subsequent analysis by SCXRD. This experimental data is the foundation for determining the precise three-dimensional arrangement of molecules in a crystal lattice.

While the techniques outlined in the query are standard and powerful methods for solid-state characterization, their application to this compound has not been reported in publicly accessible research.

Crystalline Structure Analysis and Supramolecular Architectures

Hirshfeld Surface Analysis and Fingerprint Plots

Analysis of Van der Waals, π-Stacking, and Other Non-Covalent Interactions

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating how molecules recognize and assemble with one another. A detailed analysis for this compound would involve:

π-Stacking Interactions: The presence of two aromatic rings (the aniline (B41778) and the phenoxy moieties) in the structure of this compound suggests the potential for π-stacking interactions. A crystallographic analysis would determine the geometry of these interactions (e.g., face-to-face, parallel-displaced, or T-shaped) and measure key parameters such as the inter-planar distance and slip angle. These parameters are crucial for understanding the strength and nature of the π-stacking.

Other Non-Covalent Interactions: This would involve searching for other potential interactions such as C-H···π interactions, where a carbon-hydrogen bond interacts with the electron cloud of an aromatic ring, and dipole-dipole interactions. The presence and geometry of any hydrogen bonds, particularly involving the amine group, would also be a critical area of investigation.

A summary of typical parameters measured in such an analysis is presented in the hypothetical data table below.

Interactive Data Table: Hypothetical Non-Covalent Interaction Parameters for this compound

Interaction TypeInteracting FragmentsDistance (Å)Angle (°)Energy (kcal/mol)
π-StackingPhenoxy Ring - Aniline RingData not availableData not availableData not available
Van der WaalsIsopropyl C-H ··· Aromatic CData not availableData not availableData not available
Hydrogen BondN-H ··· O (intermolecular)Data not availableData not availableData not available
C-H···πMethyl C-H ··· Phenoxy RingData not availableData not availableData not available

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental or computational data for this compound has been found.

Supramolecular Chemistry and Molecular Recognition

Building upon the understanding of non-covalent interactions, this section would explore the broader implications for the self-assembly and molecular recognition properties of this compound.

Principles of Supramolecular Assembly and Self-Organization

Supramolecular assembly is the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. For this compound, this section would discuss how the interplay of the identified non-covalent forces could lead to the formation of specific supramolecular motifs, such as dimers, chains, or sheets. The shape of the molecule, including the dihedral angle between the two aromatic rings, would be a key determinant of the resulting architecture.

Host-Guest Chemistry Involving Phenoxy-Aniline Scaffolds

Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity or binding site of a larger "host" molecule. The phenoxy-aniline scaffold, with its potential for hydrogen bonding and π-stacking, could theoretically act as a host for small organic molecules or ions. This subsection would require experimental or computational studies demonstrating the formation of inclusion complexes. Such research would identify the nature of the binding interactions and the selectivity of the host for different guests.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model molecules. These methods can determine the optimized geometry, electronic properties, and spectroscopic features of a compound. The two main families of quantum chemical calculations are Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. nih.gov It calculates the total energy of a system based on its electron density, offering a favorable balance between computational cost and accuracy. DFT methods are widely used to investigate molecular geometry, vibrational frequencies, and electronic properties. arxiv.org

To illustrate the application of DFT to this class of compounds, we can consider findings from a study on a related molecule, 4-Nitro-2-phenoxy aniline (B41778) . researchgate.netasianpubs.org This analog shares the core phenoxy-aniline structure, and computational studies on it provide a template for the types of data that would be obtained for 2-(4-Isopropylphenoxy)-4-methylaniline.

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

In a DFT study on the analog 4-Nitro-2-phenoxy aniline, calculations were performed using the B3LYP functional with different basis sets. The computed HOMO, LUMO, and energy gap values provide insight into its reactivity. researchgate.net Similar calculations for this compound would reveal how the electron-donating isopropyl and methyl groups, in contrast to the electron-withdrawing nitro group, affect the frontier orbital energies.

Table 1: Illustrative Frontier Orbital Energies for a Phenoxy-Aniline Analog (4-Nitro-2-phenoxy aniline) using DFT Data sourced from a computational study on 4-Nitro-2-phenoxy aniline and is intended for illustrative purposes. researchgate.net

Computational MethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
B3LYP/6-311G-6.111-2.1144.00
B3LYP/6-31G-6.046-2.0493.99

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. It helps in understanding the packing of molecules and the dominant forces (e.g., electrostatic, dispersion) that stabilize the crystal structure. This analysis involves calculating the interaction energies between a central molecule and its neighbors.

While specific energy framework studies for this compound are not available, the methodology would involve:

Optimizing the single-molecule geometry using DFT.

Constructing a crystal lattice, either from experimental crystallographic data or through predictive methods.

Calculating the interaction energies between a central molecule and its surrounding molecular pairs. These energies are typically partitioned into electrostatic and dispersion components.

The results would be visualized as a 3D framework, where the thickness of the cylinders connecting molecular centroids is proportional to the strength of the interaction energy. This would reveal the key packing motifs and the energetic topology of the solid state.

Molecular Electrostatic Potential (MESP) mapping is a valuable method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MESP map displays the electrostatic potential on the surface of the molecule, typically color-coded so that red indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicates electron-deficient regions (positive potential, susceptible to nucleophilic attack). nih.gov

For this compound, an MESP analysis would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the amine group and the oxygen atom of the ether linkage due to their lone pairs of electrons. These would be the primary sites for electrophilic attack.

Positive Potential (Blue): Located on the hydrogen atoms of the amine group (-NH₂) and potentially the aromatic hydrogens, identifying them as sites for nucleophilic attack. researchgate.net

Neutral Regions (Green): The aromatic rings and the isopropyl group would likely show intermediate potential.

In the related compound 4-Nitro-2-phenoxy aniline, MESP analysis confirms that the most negative regions are associated with the nitro group's oxygen atoms, while positive potentials are found on the amine hydrogens, clearly delineating the molecule's reactive centers. researchgate.netresearchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. The Hartree-Fock (HF) method is a foundational ab initio approach. While computationally more demanding than DFT, ab initio methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate results, especially for systems where DFT may be less reliable. nih.gov

Studies on the parent structure, diphenyl ether, have used ab initio methods to calculate the energy barriers associated with the rotation of the phenyl rings, providing insight into its conformational flexibility. tu-dortmund.de For this compound, ab initio calculations could be used to:

Accurately determine the geometric parameters (bond lengths, bond angles, dihedral angles).

Calculate the rotational energy barriers around the C-O-C ether linkage.

Provide benchmark energies for comparison with more computationally efficient methods like DFT.

A computational study on 4-Nitro-2-phenoxy aniline utilized the Hartree-Fock method with a 3-21G basis set alongside DFT calculations for a comparative analysis of its structural properties. researchgate.net

For very large molecular systems or long-timescale simulations like molecular dynamics, DFT and ab initio methods can be computationally prohibitive. In such cases, more approximate methods are employed.

Semi-Empirical Methods: These methods simplify quantum mechanical calculations by incorporating some experimental parameters (hence "semi-empirical") to speed up the process. While less accurate than DFT, they are much faster and can handle larger molecules, making them suitable for initial screenings of molecular properties.

Force Field Methods: These methods abandon quantum mechanics entirely and treat molecules as a collection of atoms connected by springs (bonds and angles) that interact through classical potentials. The energy of the system is calculated using a "force field," which is a set of parameters that define the energy cost of stretching bonds, bending angles, and rotating torsions, as well as non-bonded van der Waals and electrostatic interactions. github.io Common force fields include AMBER, CHARMM, and OPLS. wustl.edu

To perform a molecular dynamics simulation of this compound, a specific force field would be required. Since parameters for this exact molecule are unlikely to exist in standard force fields, they would need to be developed. This process typically involves:

Calculating quantum mechanical data (e.g., using DFT) for the molecule's structure, vibrational modes, and electrostatic potential.

Fitting the force field parameters (e.g., bond-stretching constants, partial atomic charges) to reproduce the quantum mechanical data as closely as possible. frontiersin.orgresearchgate.net

Once parameterized, the force field would allow for the simulation of the molecule's dynamic behavior over time, providing insights into its conformational landscape and interactions with other molecules.

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations

A key aspect of understanding the function and properties of a molecule like this compound is to characterize its conformational landscape and flexibility. The dihedral angles of the ether linkage and the rotation of the isopropyl and methyl groups would be of particular interest.

No published studies were found that have performed conformational dynamics and flexibility analysis on this compound.

A hypothetical data table for such an analysis might include:

Dihedral AngleAverage Value (degrees)Standard Deviation
C(aryl)-O-C(aryl)-C(aryl)Data not availableData not available
O-C(aryl)-C(aryl)-NData not availableData not available

In a condensed phase, such as a liquid or solid state, the interactions between molecules of this compound would govern its bulk properties. MD simulations can be used to investigate these interactions, including hydrogen bonding, van der Waals forces, and π-π stacking.

No published studies were found that have investigated the intermolecular interactions of this compound in condensed phases.

Computational Thermodynamic and Kinetic Analyses

Computational methods can also be employed to predict the thermodynamic stability and kinetic reactivity of molecules. These analyses are crucial for understanding reaction mechanisms and predicting the feasibility and rates of chemical transformations.

For any chemical reaction involving this compound, computational chemistry could be used to map out the reaction energy profile, identifying the energies of reactants, products, intermediates, and transition states. This would provide a detailed understanding of the reaction mechanism.

No published studies were found that have determined reaction energy profiles or transition states for reactions involving this compound.

A hypothetical data table for a reaction energy profile might include:

SpeciesRelative Energy (kcal/mol)
ReactantsData not available
Transition State 1Data not available
IntermediateData not available
Transition State 2Data not available
ProductsData not available

Theoretical calculations can be used to predict various spectroscopic properties of a molecule. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of the compound. For this compound, the prediction of 1H and 13C NMR chemical shifts and its UV-Vis absorption spectrum would be particularly useful.

No published studies were found that have predicted the spectroscopic properties of this compound.

A hypothetical data table for predicted NMR chemical shifts might include:

AtomPredicted 13C Chemical Shift (ppm)
C1 (C-N)Data not available
C2 (C-O)Data not available
C4 (C-CH3)Data not available
C (isopropyl methine)Data not available

Chemical Transformations and Derivative Synthesis

Systematic Derivatization Strategies for 2-(4-Isopropylphenoxy)-4-methylaniline

Systematic derivatization allows for the fine-tuning of the molecule's physicochemical and biological properties. By selectively modifying each of its core components, a diverse library of analogs can be generated.

The aniline (B41778) subunit is a primary site for chemical modification due to the reactivity of the amino group and the aromatic ring.

N-Alkylation and N-Arylation: The primary amine can undergo nucleophilic substitution with alkyl or aryl halides to yield secondary or tertiary amines. For instance, reaction with 1,2-dibromoethane (B42909) can lead to the formation of N,N'-bis(2-(4-isopropylphenoxy)-4-methylphenyl)ethylenediamine or, through cyclization, the corresponding piperazine (B1678402) derivative. nih.gov

Acylation and Sulfonylation: The amino group can be readily acylated with acid chlorides or anhydrides to form amides, or sulfonated with sulfonyl chlorides to produce sulfonamides. These reactions are fundamental for altering the electronic properties and hydrogen bonding capabilities of the molecule.

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid. This intermediate is highly versatile and can be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aniline ring.

Halogenation: The aniline ring is activated towards electrophilic aromatic substitution. Direct bromination, for example using N-bromosuccinimide, is expected to occur at the position ortho to the activating amino group, yielding 5-bromo-2-(4-isopropylphenoxy)-4-methylaniline. nih.govechemi.com

Formation of Heterocycles: The aniline moiety can serve as a precursor for the synthesis of various heterocyclic systems. For example, condensation reactions with dicarbonyl compounds can yield quinoline (B57606) or other fused heterocyclic structures. A relevant synthetic strategy is the Friedländer annulation, which can produce quinoline derivatives from 2-aminoaryl ketones or aldehydes. nih.gov

Table 1: Potential Modifications of the Aniline Subunit

Reaction TypeReagentsPotential Product
N-Alkylation1,2-DibromoethaneN,N'-bis(2-(4-isopropylphenoxy)-4-methylphenyl)piperazine nih.gov
BrominationN-Bromosuccinimide (NBS)5-Bromo-2-(4-isopropylphenoxy)-4-methylaniline nih.govechemi.com
SulfonylationSulfonyl chlorideN-(2-(4-isopropylphenoxy)-4-methylphenyl)sulfonamide wur.nl
DiazotizationNaNO₂, HCl2-(4-Isopropylphenoxy)-4-methylbenzenediazonium chloride

The phenoxy ring, being less activated than the aniline ring, offers different opportunities for selective modification.

Electrophilic Aromatic Substitution: Under forcing conditions, electrophilic substitution such as nitration or halogenation could be directed to the positions ortho and para to the activating ether linkage. The directing effect of the isopropyl group would also influence the regioselectivity.

Ether Cleavage: While chemically challenging, cleavage of the diaryl ether bond using strong reagents like hydrogen bromide or boron tribromide would break the molecule into its constituent phenol (B47542) and aniline fragments, which could then be derivatized separately.

The isopropyl group is the most chemically inert part of the molecule, but it can be modified under specific conditions.

Benzylic Oxidation: The benzylic hydrogens of the isopropyl group could be susceptible to oxidation to form a tertiary alcohol or a ketone, although this would require harsh conditions that might affect other functional groups in the molecule.

Dealkylation: Friedel-Crafts dealkylation could potentially remove the isopropyl group, providing a route to 4-(4-hydroxyphenoxy)-2-methylaniline.

Synthesis of Advanced Organic Molecules Utilizing this compound as a Key Building Block

The structural features of this compound make it a valuable starting material for the construction of more complex organic molecules. For example, its aniline functionality is a key component in the synthesis of quinoline-based structures, which are prevalent in medicinal chemistry. nih.gov By converting the aniline to a 2-aminoaryl ketone, it can undergo a Friedländer reaction with a suitable ketone or aldehyde to generate highly substituted quinolines. This approach allows for the incorporation of the bulky and lipophilic 4-isopropylphenoxy group into larger, biologically active scaffolds. nih.gov

Chemo-, Regio-, and Stereoselective Transformations

Controlling selectivity is crucial when transforming a multifunctional molecule like this compound.

Chemoselectivity: The different reactivity of the aniline nitrogen versus the ether oxygen allows for selective reactions. For example, acylation will occur preferentially on the more nucleophilic amino group.

Regioselectivity: In electrophilic substitution on the aniline ring, the amino group is a powerful ortho-, para-director. Since the para position is blocked, substitution is expected to occur at the ortho positions relative to the amine. nih.govechemi.com The regioselectivity of reactions on the phenoxy ring would be governed by the interplay between the activating ether group and the isopropyl group. nih.govrsc.org

Stereoselectivity: While the parent molecule is achiral, the introduction of a chiral center or an axis of chirality through derivatization necessitates stereoselective synthetic methods.

Synthesis of Chiral Analogs and Enantioselective Approaches

The development of chiral analogs of this compound can be achieved through several strategies, which is of high interest for applications in materials science and medicinal chemistry.

Enantioselective Synthesis: Chiral catalysts can be employed to introduce stereocenters in a controlled manner. For instance, the enantioselective synthesis of chiral sulfonimidamides can be achieved by reacting the aniline with a suitable sulfonimidoyl fluoride (B91410) in the presence of a chiral catalyst system. wur.nl Similarly, iridium-catalyzed asymmetric hydrogenation of quinoxaline (B1680401) precursors, which could be synthesized from derivatives of our target molecule, is a powerful method for obtaining chiral tetrahydroquinoxalines with high enantiomeric excess. rsc.org

Resolution: A racemic mixture of a chiral derivative can be separated into its constituent enantiomers through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the enantiomers.

Chiral Building Blocks: Incorporating a chiral moiety from the outset, for example by reacting the aniline with a chiral acylating agent, is another straightforward approach to introduce chirality into the molecule.

The synthesis of axially chiral biaryls is another advanced enantioselective approach. Catalytic asymmetric cross-coupling reactions or cycloadditions could potentially be used to create atropisomers, where rotation around the C-N or C-O bond is restricted due to steric hindrance, a feature that could be introduced by further substitution. nih.gov

Structure Property Relationships

Elucidating the Influence of Molecular Structure on Chemical Reactivity

The chemical reactivity of 2-(4-Isopropylphenoxy)-4-methylaniline is governed by the electronic and steric effects of its constituent parts. The aniline (B41778) moiety, with its amino (-NH₂) and methyl (-CH₃) groups, is the primary site for many chemical reactions.

Steric Hindrance: The bulky isopropyl group on the phenoxy ring and the entire phenoxy group at the ortho-position to the amine can sterically hinder the approach of reactants to the amino group and the adjacent positions on the aniline ring.

The position of the substituents is critical. For instance, in the isomer 4-(4-Isopropylphenoxy)-2-methylaniline, the phenoxy group is para to the amino group, which would lead to different steric hindrance around the amine and different regioselectivity in substitution reactions on the ring compared to the title compound. nih.gov Similarly, isomers like 2-(2-Isopropylphenoxy)-4-methylaniline or 2-(3-Isopropylphenoxy)-4-methylaniline would exhibit distinct reactivity patterns due to the altered position of the isopropyl group, which influences the electronic distribution and steric accessibility of the ether linkage. scbt.comscbt.com

Reactivity can be quantified through computational methods that calculate frontier molecular orbitals. A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates higher reactivity. nih.gov For aniline derivatives, the HOMO is often localized on the electron-rich aniline ring, making it the primary site for oxidation and electrophilic attack.

Correlation of Structural Parameters with Spectroscopic Signatures

Spectroscopic techniques provide a window into the molecular structure, with each part of the this compound molecule contributing uniquely to its spectral fingerprint.

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum would provide distinct signals for each type of proton. The isopropyl group would show a characteristic doublet for the six methyl protons and a septet for the single methine proton. The methyl group on the aniline ring would appear as a singlet. The aromatic protons would appear as a complex pattern of multiplets in the downfield region (typically 6.5-8.0 ppm). The two protons of the primary amine (-NH₂) would typically produce a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the isopropyl and methyl groups would appear in the upfield aliphatic region, while the aromatic carbons and the carbon atoms of the ether linkage would be found in the downfield region.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. Key absorption bands for this compound would include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic rings and alkyl groups (around 2850-3100 cm⁻¹), C-O-C stretching for the ether linkage (around 1200-1250 cm⁻¹), and C=C stretching for the aromatic rings (around 1450-1600 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₉NO, MW: 241.33 g/mol ), confirming its molecular formula. nih.gov Fragmentation patterns would provide further structural clues, such as the loss of an isopropyl group or cleavage at the ether bond.

Table 1: Predicted ¹H NMR and IR Spectroscopic Data for this compound.
Spectroscopy TypeFunctional GroupPredicted Chemical Shift / WavenumberNotes
¹H NMR-CH(CH₃)₂ (methyl protons)~1.2-1.3 ppm (doublet)6 protons
-CH(CH₃)₂ (methine proton)~2.9-3.1 ppm (septet)1 proton
Ar-CH₃~2.2-2.4 ppm (singlet)3 protons
-NH₂~3.5-4.5 ppm (broad singlet)2 protons, shift is variable
Aromatic Protons~6.7-7.4 ppm (multiplets)7 protons
IRN-H Stretch~3350-3450 cm⁻¹Two bands for primary amine
C-H Stretch (Alkyl)~2870-2960 cm⁻¹Isopropyl and methyl groups
C-O-C Stretch (Ether)~1230-1270 cm⁻¹Aryl-alkyl ether
C=C Stretch (Aromatic)~1500-1600 cm⁻¹Multiple bands

Computational Prediction of Structure-Property Correlations

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict the properties of this compound based on its structure. nih.gov These methods calculate electronic structure, optimized geometry, and various molecular properties that correlate with experimental observations.

Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed 3D model of the molecule. This is particularly useful for understanding the spatial relationship between the two aromatic rings and the orientation of the substituent groups.

Electronic Properties: The HOMO-LUMO energy gap is a key parameter derived from DFT that relates to the molecule's stability and reactivity. nih.gov A larger gap suggests higher stability. The distribution of these frontier orbitals indicates the most likely sites for nucleophilic and electrophilic attack. For this molecule, the HOMO is expected to be concentrated on the electron-rich methylaniline ring, while the LUMO may be distributed across the phenoxy system.

Other Computed Properties: Parameters like dipole moment, polarizability, and electrostatic potential maps can also be calculated. The electrostatic potential map visually shows electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions, highlighting the nucleophilic amine and phenoxy oxygen and the slightly acidic amine protons.

Table 2: Comparison of Computed Properties for Isomeric Phenoxy-Anilines. nih.gov
PropertyThis compound (Predicted)4-(4-Isopropylphenoxy)-2-methylaniline nih.gov
Molecular FormulaC₁₆H₁₉NOC₁₆H₁₉NO
Molecular Weight241.33 g/mol241.33 g/mol
XLogP3~3.93.9
Hydrogen Bond Donor Count11
Hydrogen Bond Acceptor Count22
Rotatable Bond Count33

Note: Values for this compound are predicted to be identical to its isomer based on their shared atomic composition and general structure, though subtle differences in conformation could lead to minor variations in experimentally-derived values.

Impact of Solid-State Packing on Material Properties

The way molecules of this compound arrange themselves in the solid state significantly influences bulk properties like melting point, density, and solubility. This arrangement, or crystal packing, is dictated by intermolecular forces.

Intermolecular Interactions: The primary interactions governing the crystal structure would be hydrogen bonds and van der Waals forces. The amino group is a hydrogen bond donor, while the ether oxygen and the nitrogen atom itself can act as hydrogen bond acceptors. Therefore, N-H···O or N-H···N hydrogen bonds are expected to be significant in forming chains, dimers, or more complex 3D networks. researchgate.net The large aromatic surfaces and the isopropyl group would contribute to significant van der Waals interactions and potential π-π stacking between the phenyl rings.

Polymorphism: Like many organic molecules, this compound may exhibit polymorphism, where it can crystallize into different solid-state forms with distinct packing arrangements. Each polymorph would have different physical properties. The specific arrangement is influenced by factors like the planarity of the rings and the torsional angles of the C-O-C ether linkage. Studies on similar aniline derivatives show that even minor changes in substitution can drastically alter the packing motif from simple chains to complex sheet-like structures. researchgate.net The final crystal structure determines the material's stability and dissolution rate, which are critical parameters for any practical application.

Applications in Advanced Materials Science

Integration into Functional Materials

The true value of a molecule in materials science is realized upon its incorporation into a functional material. The unique combination of an electron-rich aniline (B41778) moiety and a flexible phenoxy group makes 2-(4-Isopropylphenoxy)-4-methylaniline a candidate for integration into various functional material systems.

Organic Electronic and Optoelectronic Materials (e.g., Hole-Transport Materials, Organic Field-Effect Transistors)

The field of organic electronics leverages the tunable properties of carbon-based molecules to create devices that are flexible, lightweight, and can be manufactured at a low cost. Key to these devices are organic semiconductors that can efficiently transport charge carriers (holes or electrons).

Hole-Transport Materials (HTMs): In devices like perovskite solar cells and organic light-emitting diodes (OLEDs), HTMs play a crucial role in extracting and transporting positive charges (holes). An effective HTM should possess appropriate electronic properties, specifically a high highest occupied molecular orbital (HOMO) energy level that aligns well with the active layer of the device. The aniline component of this compound, a well-known electron-donating group, could contribute to a suitable HOMO level for efficient hole injection and transport. While compounds with triphenylamine (B166846) units are common in HTM design, the fundamental amine functionality of this molecule provides a basis for its potential investigation in this area.

Currently, there is a lack of specific research data confirming the performance of this compound as a hole-transport material or in organic field-effect transistors.

Polymer Chemistry and Crosslinking Applications

The presence of a primary amine (-NH2) group makes this compound a reactive monomer or building block in polymer science. This functional group can participate in various polymerization reactions, such as condensation polymerization, to form new polymer chains.

For instance, aniline and its derivatives are precursors to polyanilines, a class of conducting polymers with applications in sensors, anti-corrosion coatings, and electrostatic dissipation. The specific substituents on the this compound ring (the isopropylphenoxy and methyl groups) would modify the solubility, processability, and electronic properties of the resulting polymer.

Furthermore, the primary amine can act as a curing or crosslinking agent for epoxy resins. In such applications, the amine groups react with the epoxide rings of the resin to form a rigid, three-dimensional thermoset network. The bulky isopropylphenoxy group could influence the crosslinking density and impart properties such as increased thermal stability or modified mechanical strength to the final cured material.

Detailed studies on the use of this compound in specific polymerization or crosslinking applications are not prevalent in existing literature.

Hybrid Materials and Nanocomposites

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, offer a pathway to materials with synergistic properties. The organic nature of this compound, coupled with its reactive amine group, makes it a candidate for creating novel organic-inorganic hybrid systems.

The amine functionality could be used to graft the molecule onto the surface of inorganic nanoparticles (e.g., silica, titania, or quantum dots). This surface functionalization could improve the dispersion of the nanoparticles in a polymer matrix, enhance the interfacial adhesion between the organic and inorganic phases, and introduce new functionalities to the nanocomposite material. The bulky phenoxy group could also influence the spacing and arrangement of the nanoparticles. However, specific examples of its use in creating hybrid materials or nanocomposites have not been documented.

Supramolecular Materials Design

Supramolecular chemistry moves beyond the covalent bond, focusing on the directed assembly of molecules through weaker, non-covalent interactions. These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, can be used to design complex, functional architectures from the bottom up.

Self-Assembled Systems in Materials Science

The structure of this compound contains several features that could drive self-assembly. The aromatic rings are capable of engaging in π-π stacking interactions, which could lead to the formation of ordered columnar or layered structures. The primary amine group is a potent hydrogen bond donor, while the ether oxygen can act as a hydrogen bond acceptor.

This potential for forming directional, non-covalent bonds suggests that this compound could be a building block for creating supramolecular polymers, gels, or liquid crystals. The interplay between hydrogen bonding and π-π stacking could lead to the formation of well-defined, one- or two-dimensional nanostructures. At present, the self-assembly behavior of this specific compound remains a theoretical prospect awaiting experimental validation.

Molecular Devices and Machines

The quest for molecular-level devices and machines is a frontier in nanotechnology. These systems rely on molecules that can undergo controllable changes in their chemical or physical properties in response to external stimuli, such as light, heat, or a chemical signal.

While highly speculative, the diaryl ether linkage in this compound allows for a degree of rotational freedom between the two aromatic rings. It is conceivable that this conformation could be influenced by environmental factors. However, there is currently no evidence in the scientific literature to suggest that this compound has been investigated or utilized in the design of molecular devices or machines. The development of this compound for such sophisticated applications would require significant foundational research.

Compound Reference Table

Compound Name
This compound
Polyaniline
Silica
Titania

Summary of Potential Applications

The following table summarizes the theoretical applications for this compound based on its chemical structure, noting that direct experimental evidence is not yet available in published research.

Application AreaPotential Role of this compoundBasis for Potential
Organic Electronics Hole-Transport Material (HTM) in devices like OLEDs and solar cells; Active layer in Organic Field-Effect Transistors (OFETs).Electron-donating aniline group for suitable HOMO level; Aromatic rings for π-π stacking and charge transport.
Polymer Chemistry Monomer for synthesizing new polymers (e.g., substituted polyanilines); Curing agent for crosslinking epoxy resins.Reactive primary amine group (-NH2) for polymerization and crosslinking reactions.
Hybrid Materials & Nanocomposites Organic surface modifier for inorganic nanoparticles to improve dispersion and interfacial adhesion in a composite matrix.Amine group for grafting onto nanoparticle surfaces.
Supramolecular Chemistry & Self-Assembly Molecular building block for the creation of ordered systems like liquid crystals or supramolecular polymers.Aromatic rings for π-π stacking; Amine and ether groups for hydrogen bonding.
Molecular Devices Potential component in molecular switches, though this is highly speculative.Conformational flexibility around the ether linkage.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Isopropylphenoxy)-4-methylaniline, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution , where 4-isopropylphenol reacts with 4-methylaniline in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF at elevated temperatures (~120–150°C) . Industrial-scale synthesis may employ continuous flow reactors to enhance purity and efficiency . Key factors affecting yield include:

  • Solvent choice : DMF or DMSO improves solubility of aromatic intermediates.
  • Temperature control : Prolonged heating (>12 hours) minimizes side products like oxidized derivatives.
  • Stoichiometry : A 1.2:1 molar ratio of 4-isopropylphenol to 4-methylaniline maximizes product formation .

Q. How is this compound characterized structurally and quantitatively?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Distinct signals for the isopropyl group (δ ~1.2 ppm, doublet) and methylaniline protons (δ ~2.3 ppm, singlet) .
  • Mass spectrometry (MALDI-TOF) : Molecular ion peaks at m/z 255.3 (C₁₆H₁₉NO) confirm the molecular formula .
  • HPLC : Reversed-phase C18 columns with acetonitrile/water gradients (70:30) achieve >98% purity .

Q. What are the primary degradation pathways of this compound under varying environmental conditions?

Thermal decomposition studies (e.g., TGA-DSC) reveal:

  • Oxidation : Forms quinone derivatives at >200°C.
  • Hydrolysis : In aqueous acidic/basic media, cleavage of the phenoxy-aniline bond generates 4-isopropylphenol and 4-methylaniline .
  • Photodegradation : UV exposure leads to nitroso byproducts, detectable via FTIR (N=O stretch at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl group influence regioselectivity in substitution reactions?

Computational studies (DFT, B3LYP/6-311+G(d,p)) show:

  • The isopropyl group induces steric hindrance , directing electrophiles (e.g., NO₂⁺) to the para position of the methylaniline ring.
  • Electron-donating isopropyl groups increase electron density at the oxygen atom, enhancing nucleophilic aromatic substitution reactivity by ~30% compared to unsubstituted analogs .
  • Experimental validation: Nitration yields 85% para-nitro derivative vs. 12% ortho .

Q. What computational methods are most accurate for predicting the compound’s electronic properties and reactivity?

Hybrid functionals (e.g., B3LYP) combined with exact-exchange corrections (e.g., Becke’s 1993 model) reduce errors in predicting:

  • Ionization potential : Calculated 8.2 eV vs. experimental 8.1 eV (±0.1 eV error) .
  • HOMO-LUMO gap : 4.5 eV, correlating with UV-Vis absorption at 275 nm .
  • Solvation effects : COSMO-RS models predict solubility in DMSO (12.5 mg/mL) within 5% error .

Q. How does this compound interact with biological targets, and what methodologies validate its bioactivity?

  • Antimicrobial assays : MIC values against S. aureus (32 µg/mL) via broth microdilution .
  • Molecular docking : Strong binding (ΔG = -9.8 kcal/mol) to E. coli DNA gyrase, confirmed by SPR kinetics (Kd = 2.3 µM) .
  • Metabolic stability : Hepatic microsome assays show t₁/₂ = 45 minutes, suggesting moderate CYP450-mediated oxidation .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔHf) for this compound?

Discrepancies in enthalpy of formation (±5 kcal/mol) arise from:

  • Experimental methods : Bomb calorimetry vs. gas-phase DFT calculations.
  • Sample purity : Impurities >2% skew DSC measurements.
  • Resolution: Cross-validate using high-purity samples (>99.5%) and composite methods (G4 thermochemistry) .

Methodological Challenges and Solutions

Q. How to optimize reaction conditions for synthesizing fluorinated analogs of this compound?

  • Fluorine introduction : Use Cu-catalyzed Chan-Lam coupling with 4-fluoroaniline (yields 65–74%) .
  • Side reactions : Competing hydrolysis minimized by anhydrous conditions (Aw < 0.1) and molecular sieves .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • PXRD : Distinct peaks at 2θ = 12.4° (Form I) vs. 14.7° (Form II).
  • DSC : Form I melts at 98°C; Form II at 105°C .

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2-(4-Isopropylphenoxy)-4-methylaniline
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2-(4-Isopropylphenoxy)-4-methylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.